O-methyl N-acetylcarbamothioate
Description
O-Methyl N-acetylcarbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone (N-C(=S)-O) with an O-methyl group and an N-acetyl substituent. Thiocarbamates are sulfur-containing analogs of carbamates, where the oxygen atom in the ester group is replaced by sulfur, enhancing stability and altering reactivity . The O-methyl group likely influences steric and electronic properties, while the N-acetyl moiety may modulate solubility and biological interactions.
Properties
CAS No. |
16696-87-0 |
|---|---|
Molecular Formula |
C4H7NO2S |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
O-methyl N-acetylcarbamothioate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8) |
InChI Key |
JMKHFRWHKOMIKM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)OC |
Isomeric SMILES |
CC(=O)N=C(OC)S |
Canonical SMILES |
CC(=O)N=C(OC)S |
Synonyms |
N-(Acetyl)thiocarbamic acid O-methyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl N-acetylcarbamothioate typically involves the reaction of thiocarbamic acid derivatives with acetic anhydride and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Thiocarbamic acid derivative+Acetic anhydride+Methanol→N-(Acetyl)thiocarbamic acid O-methyl ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
O-methyl N-acetylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
O-methyl N-acetylcarbamothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism by which O-methyl N-acetylcarbamothioate exerts its effects involves interactions with specific molecular targets. The acetyl and thiocarbamic acid moieties play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Data Trends
Table 1: Activity and Substituent Effects in Carbamothioates
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